molecular formula C15H15N7O2S B10949932 9-ethyl-8-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949932
M. Wt: 357.4 g/mol
InChI Key: ZUQFSFZHRZAWQJ-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure combining a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with an ethyl and methyl substitution, as well as a pyrazole ring with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-8-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thiophene and triazole derivatives.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides under basic conditions.

    Attachment of the pyrazole ring: This step involves the reaction of the intermediate with 5-methyl-3-nitro-1H-pyrazole, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methyl and ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Various substituted derivatives: Depending on the substituents introduced during substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its heterocyclic structure, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 9-ethyl-8-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different attached groups.

Uniqueness

    Structural Complexity: The combination of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a pyrazole ring and multiple substituents makes it unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties not seen in similar compounds.

Properties

Molecular Formula

C15H15N7O2S

Molecular Weight

357.4 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H15N7O2S/c1-4-10-9(3)25-15-13(10)14-17-11(18-21(14)7-16-15)6-20-8(2)5-12(19-20)22(23)24/h5,7H,4,6H2,1-3H3

InChI Key

ZUQFSFZHRZAWQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)[N+](=O)[O-])C)C

Origin of Product

United States

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